3-bromo-4-methoxybenzene-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxybenzene-1-thiol: is an organosulfur compound with the molecular formula C7H7BrOS It is characterized by a bromine atom at the third position, a methoxy group at the fourth position, and a thiol group at the first position on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-methoxybenzene-1-thiol can be achieved through several methods. One common approach involves the bromination of 4-methoxybenzene-1-thiol. This reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes utilize efficient bromine sources and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-methoxybenzene-1-thiol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the thiol group to a sulfide.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium thiolate or amines in the presence of a base.
Oxidation Reactions: Hydrogen peroxide, potassium permanganate, or other oxidizing agents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products include substituted benzene derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Products include disulfides or sulfonic acids.
Reduction Reactions: Products include reduced benzene derivatives with the bromine atom or thiol group removed or reduced.
Scientific Research Applications
3-Bromo-4-methoxybenzene-1-thiol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxybenzene-1-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The bromine atom can participate in electrophilic aromatic substitution reactions, leading to the formation of new compounds with different biological activities .
Comparison with Similar Compounds
4-Bromoanisole: Similar structure with a bromine atom and a methoxy group on a benzene ring but lacks the thiol group.
3-Bromo-4-methoxyphenol: Similar structure with a bromine atom and a methoxy group on a benzene ring but has a hydroxyl group instead of a thiol group.
Uniqueness: 3-Bromo-4-methoxybenzene-1-thiol is unique due to the presence of both a bromine atom and a thiol group on the benzene ring.
Properties
CAS No. |
90150-97-3 |
---|---|
Molecular Formula |
C7H7BrOS |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.